Daprodustat (GSK1278863) is an orally bioavailable inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (HIF-PH) []. Chronic kidney disease (CKD) can lead to anemia due to insufficient production of erythropoietin (EPO) by the kidneys. HIF acts as a key regulator of EPO production, and HIF-PH enzymes target HIF for degradation []. By inhibiting HIF-PH, Daprodustat stabilizes HIF, promoting the production of EPO and stimulating red blood cell production [, ].
Studies have been conducted to understand how Daprodustat is absorbed, distributed, metabolized, and excreted in the body. One such study investigated the drug's bioavailability by administering both intravenous and oral doses. The findings helped to determine the extent to which the oral medication enters the bloodstream [].
Another study explored the effect of food and a cholesterol-lowering medication, gemfibrozil, on the pharmacokinetics of Daprodustat. This type of research helps to identify potential interactions that might influence how the body processes the drug [].
Clinical trials have assessed the safety and tolerability of Daprodustat in human subjects. One study compared the drug's effects in healthy Japanese and Caucasian individuals. The results indicated that the drug was well-tolerated, although some mild side effects like headache and abdominal pain were reported [].
Daprodustat is a medication primarily used to treat anemia associated with chronic kidney disease. It functions as a hypoxia-inducible factor prolyl hydroxylase inhibitor, which stabilizes hypoxia-inducible factors, leading to increased production of erythropoietin and subsequent erythropoiesis. This compound, chemically identified by the formula C₁₉H₂₇N₃O₆, was developed by GlaxoSmithKline and is marketed under the brand names Jesduvroq and Duvroq. It was first approved for use in Japan in June 2020 and subsequently in the United States in February 2023, marking it as the first oral treatment for anemia due to chronic kidney disease in the U.S. .
As mentioned earlier, Daprodustat acts as a HIF-PH inhibitor. Here's a breakdown of the process []:
Daprodustat has shown significant biological activity in preclinical and clinical studies. It effectively increases erythropoietin levels, which leads to elevated hemoglobin concentrations and reticulocyte counts. In animal models, a single oral dose resulted in an up to 11.2-fold increase in erythropoietin levels within 12 hours . In humans, daprodustat has been demonstrated to raise hemoglobin levels comparably to traditional erythropoiesis-stimulating agents, with a steady-state achieved after several weeks of administration .
The synthesis of daprodustat involves several key steps that typically include:
Specific synthetic routes may vary based on proprietary methods developed by pharmaceutical companies .
Daprodustat has been evaluated for drug interactions with various substances that may influence its pharmacokinetics. It is predominantly metabolized by cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4. Co-administration with inhibitors or inducers of these enzymes can alter daprodustat's effectiveness and safety profile . Common interactions include:
Adverse reactions associated with daprodustat include hypertension, gastrointestinal issues, and hypersensitivity reactions .
Daprodustat belongs to a class of medications known as hypoxia-inducible factor prolyl hydroxylase inhibitors. Other compounds within this category include:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Roxadustat | Inhibits prolyl hydroxylases | Approved for use in China; similar indications |
Vadadustat | Inhibits prolyl hydroxylases | Under investigation; potential for broader applications |
Molidustat | Inhibits prolyl hydroxylases | Focused on treating anemia related to chronic kidney disease |
Uniqueness of Daprodustat:
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Ariazi JL, Duffy KJ, Adams DF, Fitch DM, Luo L, Pappalardi M, et al. (December 2017). "Discovery and Preclinical Characterization of GSK1278863 (Daprodustat), a Small Molecule Hypoxia Inducible Factor-Prolyl Hydroxylase Inhibitor for Anemia". The Journal of Pharmacology and Experimental Therapeutics. 363 (3): 336–347. doi:10.1124/jpet.117.242503. PMID 28928122.
"GSK receives first regulatory approval for Duvroq (daprodustat) in Japan for patients with anaemia due to chronic kidney disease" (Press release). GSK. 29 June 2020.
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